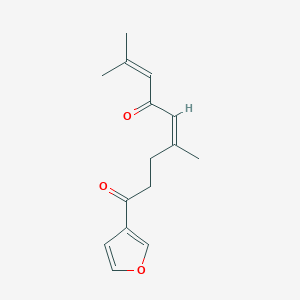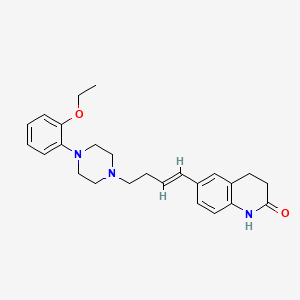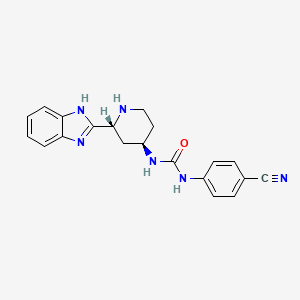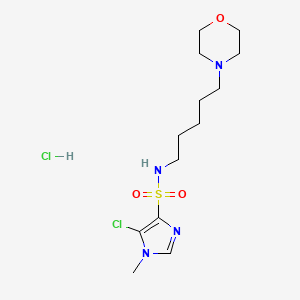
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonamide group, and a morpholine moiety. It is often used in research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the sulfonation of the imidazole ring, usually using reagents like chlorosulfonic acid or sulfur trioxide.
Chlorination and Methylation:
Attachment of the Morpholine Moiety: This step involves the nucleophilic substitution reaction where the morpholine group is introduced, often using morpholine and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
- 5-Chloro-1-methyl-N-[5-(4-morpholinyl)pentyl]-1H-imidazole-4-sulfonamide
Uniqueness
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazole ring, sulfonamide group, and morpholine moiety makes it particularly versatile in various applications.
Propriétés
Numéro CAS |
137048-59-0 |
|---|---|
Formule moléculaire |
C13H24Cl2N4O3S |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
5-chloro-1-methyl-N-(5-morpholin-4-ylpentyl)imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C13H23ClN4O3S.ClH/c1-17-11-15-13(12(17)14)22(19,20)16-5-3-2-4-6-18-7-9-21-10-8-18;/h11,16H,2-10H2,1H3;1H |
Clé InChI |
MHYCBCPAQCTYAR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1Cl)S(=O)(=O)NCCCCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


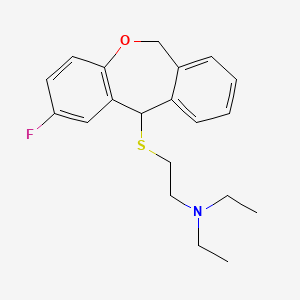
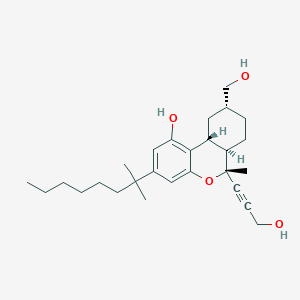
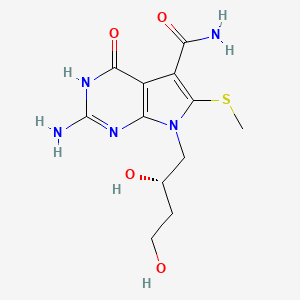
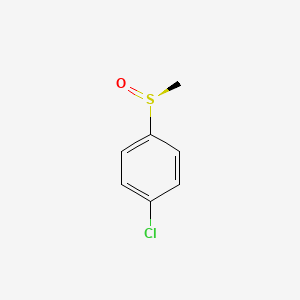

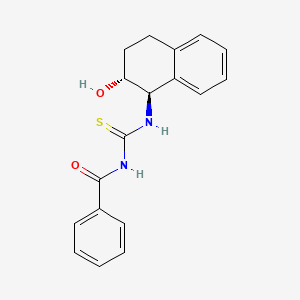
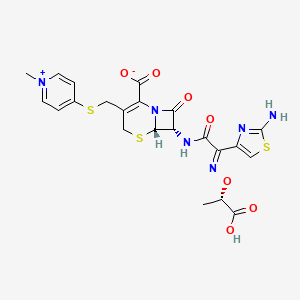
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
